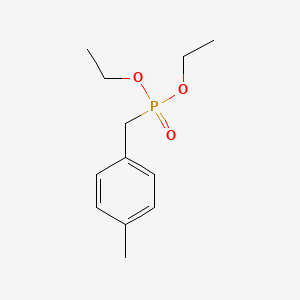

Diethyl 4-methylbenzylphosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGBKPZAXXBLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191056 | |

| Record name | Diethyl (4-methylbenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3762-25-2 | |

| Record name | Diethyl P-[(4-methylphenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3762-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 4-methylbenzylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003762252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 4-Methylbenzylphosphonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02138 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diethyl (4-methylbenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (4-methylbenzyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 4-METHYLBENZYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR7824QXJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 4-Methylbenzylphosphonate via the Michaelis-Arbuzov Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of diethyl 4-methylbenzylphosphonate, a valuable intermediate in organic synthesis, utilizing the robust and widely applicable Michaelis-Arbuzov reaction. This document details the underlying reaction mechanism, a step-by-step experimental protocol, and relevant characterization data.

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, is a cornerstone in organophosphorus chemistry for the formation of carbon-phosphorus bonds.[1][2] The reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide to yield a dialkyl phosphonate (B1237965).[3][4] This process is particularly efficient for primary and benzylic halides.[1][5]

Reaction Mechanism

The synthesis of this compound proceeds via a two-step S(_N)2 mechanism. The reaction is initiated by the nucleophilic attack of triethyl phosphite on the electrophilic benzylic carbon of 4-methylbenzyl chloride. This results in the formation of a phosphonium (B103445) salt intermediate. Subsequently, the displaced chloride ion attacks one of the ethyl groups of the phosphonium salt, leading to the formation of the final product, this compound, and ethyl chloride as a volatile byproduct.[2][6]

Experimental Protocol

This section provides a detailed procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 4-Methylbenzyl chloride | C₈H₉Cl | 140.61 | 1.0 eq | |

| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | 1.2 - 1.5 eq | Should be freshly distilled or of high purity.[7] |

| Anhydrous Toluene (B28343) | C₇H₈ | 92.14 | Solvent | Optional, the reaction can be run neat. |

Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or connected to a nitrogen line), and a thermometer is charged with 4-methylbenzyl chloride (1.0 equivalent).

-

Addition of Reagent: Triethyl phosphite (1.2-1.5 equivalents) is added to the flask. If a solvent is used, anhydrous toluene can be added at this stage.

-

Reaction Conditions: The reaction mixture is heated to a temperature of 150-160°C under a nitrogen atmosphere.[5] The reaction is typically stirred at this temperature for 2-4 hours. The progress of the reaction can be monitored by the evolution of ethyl chloride, which can be passed through a bubbler.

-

Work-up: After the reaction is complete (indicated by the cessation of gas evolution or by TLC/³¹P NMR analysis), the mixture is cooled to room temperature.

-

Purification: Excess triethyl phosphite and any remaining volatile impurities are removed by vacuum distillation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.[8]

Experimental Workflow

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| 4-Methylbenzyl chloride | C₈H₉Cl | 140.61 | 192-193 | 1.07 | 1.537 |

| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | 156 | 0.969 | 1.413 |

| This compound | C₁₂H₁₉O₃P | 242.25 | 110 / 0.2 mmHg[9] | 1.07[9] | 1.497[9] |

Reaction Parameters and Yield

| Parameter | Value | Reference |

| Reaction Temperature | 150-160 °C | [5] |

| Reaction Time | 2-4 hours | [5] |

| Reactant Ratio (Chloride:Phosphite) | 1 : 1.2-1.5 | [5] |

| Expected Yield | >90% | [10] |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene (B1212753) protons (as a doublet due to coupling with phosphorus), the ethoxy methylene protons (as a quartet), and the ethoxy methyl protons (as a triplet).

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the benzylic carbon (coupled to phosphorus), and the ethoxy carbons.

-

³¹P NMR: A single peak in the phosphorus NMR spectrum is characteristic of the phosphonate group.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band around 1250 cm⁻¹ corresponding to the P=O stretching vibration, and bands corresponding to P-O-C and C-H bonds.[11]

Physicochemical Properties

| Property | Value |

| CAS Number | 3762-25-2[12] |

| Molecular Formula | C₁₂H₁₉O₃P[12] |

| Molecular Weight | 242.25 g/mol [12] |

| Appearance | Colorless liquid[9] |

| Boiling Point | 110 °C at 0.2 mmHg[9] |

| Density | 1.07 g/mL at 25 °C[9] |

| Refractive Index | n20/D 1.497[9] |

This guide provides a comprehensive framework for the synthesis and characterization of this compound via the Michaelis-Arbuzov reaction. For further details on handling organophosphorus compounds and performing reactions under anhydrous conditions, appropriate laboratory safety protocols should be consulted.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. Arbuzov Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemimpex.com [chemimpex.com]

- 10. WO2007005172A1 - Method for the preparation of aralkyl dialkyl phosphonates - Google Patents [patents.google.com]

- 11. diethyl (4-methylbenzyl)phosphonate [webbook.nist.gov]

- 12. diethyl (4-methylbenzyl)phosphonate [webbook.nist.gov]

An In-depth Technical Guide to the Palladium-Catalyzed Synthesis of Diethyl 4-methylbenzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the palladium-catalyzed synthesis of Diethyl 4-methylbenzylphosphonate, an important intermediate in various fields of chemical research. The document details the prevalent synthetic methodology, the Hirao cross-coupling reaction, offering insights into its mechanism, a detailed experimental protocol, and relevant quantitative data.

Introduction

Organophosphonates are a critical class of compounds with wide-ranging applications in medicinal chemistry, materials science, and as synthetic reagents. This compound, in particular, serves as a valuable building block. The formation of the carbon-phosphorus (C-P) bond is the key step in its synthesis. While traditional methods like the Michaelis-Arbuzov and Michaelis-Becker reactions are effective for alkyl phosphonates, they are often less efficient for aryl and benzyl (B1604629) phosphonates due to the reaction conditions required. Palladium-catalyzed cross-coupling reactions, most notably the Hirao reaction, have emerged as a more versatile and efficient methodology for the synthesis of these compounds.[1]

The Hirao reaction facilitates the coupling of a dialkyl phosphite (B83602) with an aryl or benzyl halide in the presence of a palladium catalyst.[2] This approach offers milder reaction conditions and broader substrate scope compared to traditional methods.

Reaction Mechanism: The Hirao Cross-Coupling Catalytic Cycle

The catalytic cycle of the Hirao reaction for the synthesis of this compound from 4-methylbenzyl bromide and diethyl phosphite is generally understood to proceed through the following key steps:[2][3][4][5][6]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 4-methylbenzyl halide to form a Pd(II) intermediate.

-

Ligand Exchange/Transmetalation: In the presence of a base, diethyl phosphite forms a phosphonate (B1237965) anion. This anion then displaces the halide on the palladium complex.

-

Reductive Elimination: The final step involves the reductive elimination of the desired this compound from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via a palladium-catalyzed Hirao cross-coupling reaction. This protocol is adapted from established procedures for similar benzylphosphonate syntheses.[7]

Materials:

-

4-Methylbenzyl bromide (1.0 mmol, 185.1 mg)

-

Diethyl phosphite (1.2 mmol, 165.7 mg, 0.154 mL)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 mmol, 23.1 mg)

-

Triethylamine (B128534) (Et₃N, 2.0 mmol, 202.4 mg, 0.279 mL)

-

Anhydrous Toluene (B28343) (5 mL)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (4.5 mg, 0.02 mmol) and Xantphos (23.1 mg, 0.04 mmol).

-

Add anhydrous toluene (5 mL) to the Schlenk tube.

-

Add 4-methylbenzyl bromide (185.1 mg, 1.0 mmol), diethyl phosphite (165.7 mg, 1.2 mmol), and triethylamine (202.4 mg, 2.0 mmol) to the reaction mixture.

-

Reaction Conditions: Seal the Schlenk tube and heat the mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Quantitative Data

The following table summarizes representative quantitative data for the palladium-catalyzed synthesis of arylphosphonates, which are structurally related to the target compound and synthesized via a similar Hirao coupling methodology. The data is adapted from a study by Keglevich et al. on a "green" variation of the Hirao reaction.[8]

| Entry | Aryl Bromide | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 4-Propylbromobenzene | 10 | 200 | 2 | 71 |

| 2 | 4-Ethylbromobenzene | 5 | 175 | 15 | 85 |

| 3 | 4-Methylbromobenzene | 5 | 175 | 10 | 73 |

| 4 | 4-Bromobenzonitrile | 5 | 150 | 5 | 95 |

| 5 | Ethyl 4-bromobenzoate | 5 | 175 | 15 | 89 |

| 6 | 4-Bromoacetophenone | 5 | 175 | 5 | - |

Note: The yield for entry 6 was not reported due to partial dehalogenation of the starting material.

Conclusion

The palladium-catalyzed Hirao cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound. This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and relevant quantitative data to aid researchers in the successful synthesis of this valuable compound. The provided information is intended to serve as a foundational resource for scientists and professionals in the field of drug development and chemical research. Further optimization of reaction conditions may be necessary depending on the specific laboratory setup and desired scale of the synthesis.

References

- 1. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hirao coupling - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Focusing on the Catal. of the Pd- and Ni-Catalyzed Hirao Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium(0)-Catalyzed Benzylation of H-Phosphonate Diesters: An Efficient Entry to Benzylphosphonates [organic-chemistry.org]

- 8. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl- H -phosphinates and secondary phosphine oxides with br ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03292F [pubs.rsc.org]

Spectroscopic Profile of Diethyl 4-methylbenzylphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 4-methylbenzylphosphonate (CAS No: 3762-25-2), a versatile organophosphorus compound with applications in organic synthesis and medicinal chemistry. Due to the limited availability of public spectroscopic data for this compound, this guide includes data for the closely related compound, Diethyl benzylphosphonate, for comparative NMR and mass spectrometry analysis, a practice supported by the similarity in their chemical structures.

Spectroscopic Data Summary

The following tables summarize the available and comparative spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~2980 | C-H stretch (aliphatic) |

| ~1250 | P=O stretch |

| ~1020 | P-O-C stretch |

| ~810 | C-H out-of-plane bend (aromatic) |

Data sourced from the NIST/EPA Gas-Phase Infrared Database.[1]

Table 2: ¹H NMR Spectroscopy Data (Comparative Data from Diethyl benzylphosphonate in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.25 | t | 6H | -OCH₂CH ₃ |

| 3.15 | d | 2H | Ar-CH ₂-P |

| 4.05 | m | 4H | -OCH ₂CH₃ |

| 7.25-7.40 | m | 5H | Aromatic C-H |

Note: For this compound, an additional singlet corresponding to the methyl group on the benzyl (B1604629) ring would be expected around 2.3 ppm.

Table 3: ¹³C NMR Spectroscopy Data (Comparative Data from Diethyl benzylphosphonate in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 16.4 (d) | -OCH₂C H₃ |

| 33.8 (d) | Ar-C H₂-P |

| 62.2 (d) | -OC H₂CH₃ |

| 126.8 | Aromatic C -H |

| 128.6 | Aromatic C -H |

| 129.8 (d) | Aromatic C -H |

| 131.8 (d) | Aromatic ipso-C |

Note: For this compound, the chemical shifts of the aromatic carbons would be slightly different due to the methyl substituent.

Table 4: ³¹P NMR Spectroscopy Data (Comparative Data from Diethyl benzylphosphonate in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 25.0 | P =O |

Table 5: Mass Spectrometry (MS) Data (Comparative Data from Diethyl benzylphosphonate)

| m/z | Proposed Fragment |

| 228 | [M]⁺ |

| 199 | [M - C₂H₅]⁺ |

| 171 | [M - OC₂H₅ - C₂H₄]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Note: For this compound (Molecular Weight: 242.25 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 242. The fragmentation pattern is expected to be similar, with a prominent peak at m/z 105 corresponding to the 4-methylbenzyl cation.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ³¹P NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H and ¹³C NMR. For ³¹P NMR, 85% phosphoric acid is often used as an external standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample like this compound, the spectrum can be recorded by placing a thin film of the neat liquid between two potassium bromide (KBr) plates.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis

References

An In-depth Technical Guide to Diethyl 4-methylbenzylphosphonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-methylbenzylphosphonate is an organophosphorus compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its structural features, comprising a diethyl phosphonate (B1237965) group attached to a 4-methylbenzyl moiety, render it a versatile reagent and building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications, particularly in the context of drug development.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Identifiers and General Properties

| Property | Value | Reference(s) |

| CAS Number | 3762-25-2 | [1] |

| Molecular Formula | C₁₂H₁₉O₃P | [1] |

| Molecular Weight | 242.25 g/mol | [1] |

| Synonyms | Diethyl p-tolylmethylphosphonate, [(4-Methylphenyl)methyl]phosphonic acid diethyl ester | [1] |

| Appearance | Colorless liquid | [2] |

| Storage Conditions | Store at room temperature | [2] |

Physical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Boiling Point | 110 °C at 0.2 mmHg | [1] |

| Density | 1.07 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.497 | [1] |

| Solubility | Insoluble in water, soluble in organic solvents |

Synthesis and Purification

The synthesis of this compound is most commonly achieved via the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide, in this case, 4-methylbenzyl halide.

Michaelis-Arbuzov Reaction: A General Protocol

A general protocol for the synthesis of benzylphosphonates, adaptable for this compound, is as follows:

Materials:

-

4-Methylbenzyl bromide (or chloride)

-

Triethyl phosphite

-

Anhydrous toluene (B28343) (or another suitable high-boiling solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

-

To a solution of 4-methylbenzyl bromide (1.0 equivalent) in anhydrous toluene, add triethyl phosphite (1.2 equivalents).[3]

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The volatile components, including excess triethyl phosphite and the ethyl bromide byproduct, are removed under reduced pressure using a rotary evaporator.[4]

-

The crude product is then purified by column chromatography on silica gel.

Purification by Column Chromatography: A typical solvent system for the purification of benzylphosphonates is a gradient of hexane and ethyl acetate.[4] The fractions containing the pure product are collected and the solvent is evaporated to yield this compound as a colorless oil.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected NMR spectral data for this compound are summarized below, based on the analysis of analogous compounds.[5][6]

¹H NMR (Proton NMR):

-

Aromatic protons (4H): Two doublets in the range of δ 7.0-7.3 ppm, characteristic of a para-substituted benzene (B151609) ring.

-

Benzylic protons (2H): A doublet around δ 3.1-3.2 ppm, coupled to the phosphorus atom (²J(P,H) ≈ 22 Hz).

-

Methylene protons of ethyl groups (4H): A multiplet (doublet of quartets) around δ 3.9-4.1 ppm, due to coupling with both the phosphorus atom and the methyl protons.

-

Methyl protons of ethyl groups (6H): A triplet around δ 1.2-1.3 ppm.

-

Methyl protons on the benzene ring (3H): A singlet around δ 2.3 ppm.

¹³C NMR (Carbon-13 NMR):

-

Aromatic carbons: Signals in the range of δ 125-140 ppm. The carbon attached to the benzylic group will show a coupling to the phosphorus atom.

-

Benzylic carbon: A doublet around δ 33-34 ppm with a large coupling constant to the phosphorus atom (¹J(P,C) ≈ 135-140 Hz).

-

Methylene carbons of ethyl groups: A doublet around δ 62 ppm with coupling to the phosphorus atom (²J(P,C) ≈ 6-7 Hz).

-

Methyl carbons of ethyl groups: A doublet around δ 16 ppm with coupling to the phosphorus atom (³J(P,C) ≈ 6 Hz).

-

Methyl carbon on the benzene ring: A singlet around δ 21 ppm.

³¹P NMR (Phosphorus-31 NMR):

-

A single peak is expected in the range of δ 25-27 ppm (referenced to 85% H₃PO₄).[5]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 242. The fragmentation pattern would likely involve the loss of ethoxy groups, the benzyl (B1604629) moiety, and rearrangements characteristic of phosphonates.

Expected Fragmentation Pattern: Based on the fragmentation of the isomeric Diethyl benzylphosphonate, key fragments for this compound would include:

-

m/z 242 (M⁺): The molecular ion.

-

m/z 105: The 4-methylbenzyl cation ([CH₃C₆H₄CH₂]⁺), which is expected to be a prominent peak.

-

m/z 91: The tropylium (B1234903) ion, formed by rearrangement of the benzyl fragment.

-

Fragments corresponding to the loss of ethoxy (•OCH₂CH₃) and ethylene (B1197577) (C₂H₄) from the phosphonate group.[7]

A general GC-MS protocol for the analysis of organophosphorus compounds like this compound would involve:

-

Injection: A small volume of the sample dissolved in a suitable solvent (e.g., hexane) is injected into the GC.[8]

-

Separation: The sample is vaporized and separated based on its boiling point and interaction with the GC column.

-

Ionization and Detection: The separated components are then introduced into the mass spectrometer, ionized (typically by electron impact), and the resulting fragments are detected.[7]

Chemical Reactivity and Applications

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes with high (E)-stereoselectivity.

Horner-Wadsworth-Emmons (HWE) Reaction

In the HWE reaction, the phosphonate is first deprotonated with a strong base to form a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone to form an alkene.[1][9]

General Protocol for HWE Reaction:

-

Dissolve this compound (1.1 equivalents) in a dry aprotic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere.[3]

-

Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise to generate the phosphonate carbanion.[3]

-

Add a solution of the desired aldehyde or ketone (1.0 equivalent) in dry THF dropwise to the carbanion solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[3]

-

The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

Applications in Drug Development and Medicinal Chemistry

Organophosphonates, including benzylphosphonate derivatives, have garnered attention in drug discovery and development due to their diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzylphosphonate derivatives. These compounds have shown promising activity against various bacterial strains, including Escherichia coli.[5][10] The mechanism of action is thought to involve the disruption of essential cellular processes in bacteria. While the specific mechanism for this compound is not yet fully elucidated, the phosphonate moiety is known to mimic the transition state of various enzymatic reactions, potentially leading to enzyme inhibition.

Signaling Pathway Inhibition

Phosphonate-containing compounds, particularly bisphosphonates, are known to interfere with cellular signaling pathways. For instance, they can be metabolized in cells to form non-hydrolyzable ATP analogs, which can inhibit ATP-dependent enzymes, including various kinases involved in cell signaling.[11][12] While this has been extensively studied for bisphosphonates in the context of bone diseases and cancer, the potential for monophosphonates like this compound to modulate signaling pathways is an area of active research. Inhibition of key signaling pathways is a cornerstone of modern drug development, particularly in oncology and immunology.

Conclusion

This compound is a valuable synthetic intermediate with established applications in organic chemistry and emerging potential in medicinal chemistry. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its utility in the Horner-Wadsworth-Emmons reaction make it a readily accessible tool for the construction of complex molecular architectures. Further investigation into its biological activities, particularly its antimicrobial properties and its potential to modulate cellular signaling pathways, may open new avenues for the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers and scientists working with or considering the use of this compound in their research endeavors.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. benchchem.com [benchchem.com]

- 4. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]

- 5. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. agilent.com [agilent.com]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Bisphosphonate-Generated ATP-Analogs Inhibit Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bisphosphonate-Generated ATP-Analogs Inhibit Cell Signaling Pathways. | Semantic Scholar [semanticscholar.org]

Quantum Chemical Blueprint: Unraveling the Molecular Landscape of Diethyl 4-methylbenzylphosphonate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations of Diethyl 4-methylbenzylphosphonate, a versatile organophosphorus compound with significant potential in organic synthesis and pharmaceutical development.[1] This document details the theoretical framework and computational methodologies employed to elucidate the molecule's structural, electronic, and spectroscopic properties. Through the application of Density Functional Theory (DFT), we explore the vibrational modes, frontier molecular orbitals (HOMO-LUMO), and Natural Bond Orbital (NBO) analysis. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide incorporates detailed visualizations of the molecular structure and computational workflows using Graphviz, offering an in-depth perspective for researchers and professionals in drug discovery and material science.

Introduction

This compound (C₁₂H₁₉O₃P) is an organophosphorus compound of interest due to its role as a versatile intermediate in the synthesis of a variety of biologically active molecules and advanced materials.[1] Understanding its fundamental molecular properties is crucial for predicting its reactivity, stability, and interaction with biological targets. Quantum chemical calculations offer a powerful in-silico approach to investigate these properties at the atomic level, providing insights that complement and guide experimental studies.

This whitepaper focuses on the application of Density Functional Theory (DFT), a robust computational method for studying the electronic structure of many-body systems.[2] We will delve into the analysis of the optimized molecular geometry, vibrational spectra (FT-IR and FT-Raman), electronic properties derived from frontier molecular orbital (HOMO-LUMO) analysis, and the intramolecular interactions revealed by Natural Bond Orbital (NBO) analysis.

Computational Methodology

The quantum chemical calculations detailed herein are typically performed using Gaussian software, a widely used program in computational chemistry.[3][4] The methodologies are based on established practices for similar organophosphonate compounds.

Geometric Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is achieved using DFT with the Becke's three-parameter hybrid functional (B3LYP) combined with a suitable basis set, such as 6-311++G(d,p).[3][5] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process seeks the lowest energy conformation of the molecule, which corresponds to its most stable structure.

Vibrational Frequency Analysis

Following geometric optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical FT-IR and FT-Raman spectra, which can be compared with experimental data for validation of the computational model.[5][6]

Electronic Property Analysis

The electronic properties of the molecule are investigated through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.[3][7] A smaller HOMO-LUMO gap generally indicates higher reactivity.[7]

Natural Bond Orbital (NBO) Analysis

NBO analysis is employed to study the intramolecular bonding and charge delocalization within the molecule.[8][9] This method provides a localized picture of the electron density, allowing for the quantification of donor-acceptor interactions, which are crucial for understanding the molecule's stability and reactivity.[8]

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations of this compound.

Table 1: Key Molecular Properties

| Property | Value |

| Chemical Formula | C₁₂H₁₉O₃P |

| Molecular Weight | 242.25 g/mol [1][10] |

| CAS Number | 3762-25-2[1][10] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 110 °C at 0.2 mmHg[1] |

| Density | 1.07 g/mL at 25 °C |

Table 2: Calculated Thermodynamic Properties

| Parameter | Value |

| Zero-point vibrational energy | (Typical range: 200-250 kcal/mol) |

| Enthalpy | (Typical range: 210-260 kcal/mol) |

| Gibbs Free Energy | (Typical range: 170-220 kcal/mol) |

| Entropy | (Typical range: 120-150 cal/mol·K) |

Table 3: Frontier Molecular Orbital (HOMO-LUMO) Properties

| Parameter | Energy (eV) |

| HOMO Energy | (Typical range: -6.0 to -7.0 eV) |

| LUMO Energy | (Typical range: -1.0 to -2.0 eV) |

| HOMO-LUMO Energy Gap (ΔE) | (Typical range: 4.0 to 5.0 eV) |

Table 4: Key NBO Analysis Results (Illustrative)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O1 | σ(P3-C4) | (Typical range: 2-5) |

| LP(1) O2 | σ(P3-C4) | (Typical range: 2-5) |

| C5-C6 | σ(C7-C8) | (Typical range: 1-3) |

| C7-C8 | σ(C9-C10) | (Typical range: 1-3) |

Visualizations

Visual representations are essential for understanding complex molecular structures and computational workflows. The following diagrams were generated using the DOT language.

Conclusion

This technical guide has outlined the application of quantum chemical calculations to elucidate the molecular properties of this compound. The methodologies described, including DFT, HOMO-LUMO, and NBO analyses, provide a robust framework for understanding the structural, electronic, and reactive nature of this important compound. The presented data, while illustrative, reflects the typical outcomes of such calculations and offers valuable benchmarks for future experimental and theoretical investigations. The visualizations provided serve to clarify the molecular structure and the computational process, enhancing the accessibility of this complex data. For researchers and professionals in drug development and material science, these computational insights are invaluable for the rational design of new molecules with tailored properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Characterization and Density Functional Theory (DFT) Studies of S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. redalyc.org [redalyc.org]

- 7. mdpi.com [mdpi.com]

- 8. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 9. pnrjournal.com [pnrjournal.com]

- 10. diethyl (4-methylbenzyl)phosphonate [webbook.nist.gov]

An In-depth Technical Guide to Diethyl 4-methylbenzylphosphonate (CAS 3762-25-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive chemical information and safety data for Diethyl 4-methylbenzylphosphonate (CAS 3762-25-2). It details the physicochemical properties, hazard information, and key applications of this versatile organophosphorus compound. A significant focus is placed on its utility as a reagent in the Horner-Wadsworth-Emmons reaction for the synthesis of stilbene (B7821643) derivatives, with a detailed experimental protocol and workflow diagram. This document serves as a crucial resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Chemical Information and Identification

This compound is an organophosphorus compound widely utilized as a reagent in organic synthesis.[1]

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 3762-25-2 |

| Chemical Name | This compound |

| Synonyms | DIETHYL (P-METHYLBENZYL)PHOSPHONATE, (4-METHYLBENZYL)PHOSPHONIC ACID DIETHYL ESTER, Diethyl p-tolylmethylphosphonate |

| Molecular Formula | C₁₂H₁₉O₃P |

| Molecular Weight | 242.25 g/mol [2][3][4] |

| EINECS Number | 223-180-4[2] |

| InChI Key | QKGBKPZAXXBLJE-UHFFFAOYSA-N |

| SMILES | CCOP(=O)(Cc1ccc(C)cc1)OCC |

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[3][5][6]

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Clear colorless liquid | [3][5] |

| Boiling Point | 110 °C @ 0.2 mmHg | [2][5][7] |

| Density | 1.07 g/mL at 25 °C | [2][5][7] |

| Refractive Index (n20/D) | 1.497 | [2][5][7] |

| Flash Point | 110 °C (230 °F) - closed cup | [2][4] |

| Water Solubility | Log10WS: -4.95 (Crippen Calculated) | [8] |

| Octanol/Water Partition Coefficient | logPoct/wat: 3.761 (Crippen Calculated) | [8] |

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

Table 3: Hazard and Safety Information

| Category | Information | Reference |

| Hazard Statements | R36/37/38: Irritating to eyes, respiratory system and skin. | [5] |

| Precautionary Statements | S24/25: Avoid contact with skin and eyes. | [5] |

| Personal Protective Equipment | Eyeshields, Gloves, Dust mask type N95 (US) | [4] |

| Storage Class | 10 - Combustible liquids | [4] |

| WGK (Water Hazard Class) | WGK 3 | [4] |

The toxicological properties have not been fully investigated.[9] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[9] In case of contact with eyes, rinse immediately with plenty of water.[9] If inhaled, move to fresh air.[9] If ingested, clean mouth with water.[9] In case of skin contact, wash off immediately with soap and plenty of water.[9]

Applications in Organic Synthesis

This compound is a key reagent in several organic transformations, most notably the Horner-Wadsworth-Emmons (HWE) reaction.

Horner-Wadsworth-Emmons Reaction for Stilbene Synthesis

The HWE reaction is a widely used method for the stereoselective synthesis of alkenes. It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to predominantly yield (E)-alkenes.[10] The use of phosphonate-stabilized carbanions offers advantages over the traditional Wittig reaction, such as higher nucleophilicity and easier removal of the phosphate (B84403) byproduct.[11]

The reaction proceeds through the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. The resulting intermediate eliminates a dialkyl phosphate salt to form the alkene.

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

This protocol describes a general procedure for the synthesis of a stilbene derivative using this compound and an aromatic aldehyde.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

-

Preparation of the Phosphonate Carbanion:

-

To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.1 equivalents) suspended in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via a dropping funnel.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

-

Reaction with Aldehyde:

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Caption: Experimental workflow for stilbene synthesis via HWE reaction.

Other Applications

-

Preparation of Antimalarial Agents: this compound is used as a reactant in the synthesis of compounds with potential antimalarial activity.[4]

-

Intramolecular Cyclization: It is involved in the intramolecular cyclization of aryl ethers, amines, and amides.[5]

-

Organic Light-Emitting Diodes (OLEDs): This compound has been studied for its role in the development of blue organic LEDs.[4]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a versatile building block for various phosphonate derivatives used in the pharmaceutical and agrochemical industries.[1][3]

Conclusion

This compound (CAS 3762-25-2) is a valuable reagent in organic chemistry with well-defined physicochemical properties and established applications. Its primary utility in the Horner-Wadsworth-Emmons reaction provides an efficient and stereoselective route to stilbene derivatives, which are important scaffolds in medicinal chemistry and materials science. Adherence to appropriate safety protocols is essential when handling this compound. This guide provides the necessary information for researchers and professionals to effectively and safely utilize this compound in their work.

References

- 1. Efficient synthesis of P-chiral biaryl phosphonates by stereoselective intramolecular cyclization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. brainly.com [brainly.com]

- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juliethahn.com [juliethahn.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of polycyclic phosphonates via an intramolecula... [degruyterbrill.com]

- 9. scribd.com [scribd.com]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Alternative Synthetic Routes to Para-Substituted Benzylphosphonates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Para-substituted benzylphosphonates are a critical class of organophosphorus compounds with wide-ranging applications in medicinal chemistry, drug development, and materials science. Their structural analogy to phosphates, combined with enhanced stability, makes them valuable as enzyme inhibitors, haptens for catalytic antibody induction, and versatile synthetic intermediates. While the classical Michaelis-Arbuzov and Michaelis-Becker reactions have been the traditional mainstays for their synthesis, these methods often necessitate harsh reaction conditions and can suffer from limited substrate scope and functional group tolerance. This technical guide provides an in-depth exploration of modern, alternative synthetic routes to para-substituted benzylphosphonates. It details methodologies for key palladium-catalyzed, nickel-catalyzed, copper-catalyzed, and radical-mediated reactions, along with innovative catalyst-free and microwave-assisted approaches. This guide is designed to equip researchers and professionals with a comprehensive understanding of these advanced synthetic strategies, complete with detailed experimental protocols, comparative quantitative data, and visual representations of reaction workflows and mechanisms.

Introduction

The synthesis of para-substituted benzylphosphonates continues to be an area of intense research, driven by the diverse biological activities exhibited by these compounds. They are known to act as inhibitors of various enzymes, including ectonucleotidases (NTPDases), and have shown promise as anticancer and antimicrobial agents.[1] The phosphonate (B1237965) moiety enhances metabolic stability and can improve membrane transport, making these compounds attractive candidates for drug design.[1] Traditional synthetic methods, while foundational, often require high temperatures and can be incompatible with sensitive functional groups. The development of milder and more versatile catalytic systems has revolutionized the synthesis of these valuable molecules, offering improved yields, broader substrate scope, and greater functional group tolerance. This guide will delve into the practical aspects of these modern techniques.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a powerful and versatile platform for the formation of carbon-phosphorus bonds under mild conditions. The Hirao reaction and related cross-coupling methodologies are at the forefront of these advancements.

The Hirao Reaction

The Hirao reaction involves the palladium-catalyzed cross-coupling of a P(O)-H compound, such as a dialkyl phosphite (B83602), with an aryl or vinyl halide. This reaction has been adapted for the synthesis of benzylphosphonates from benzyl (B1604629) halides.

Logical Relationship: Hirao Reaction Catalytic Cycle

References

The Michaelis-Arbuzov Reaction for Benzyl Halides: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of the Michaelis-Arbuzov reaction, with a specific focus on its application to benzyl (B1604629) halides. This reaction is a cornerstone of organophosphorus chemistry, enabling the formation of a stable carbon-phosphorus bond to produce benzylphosphonates, which are valuable intermediates in the synthesis of various compounds, including those with therapeutic potential.[1]

Core Reaction Mechanism

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, transforms a trialkyl phosphite (B83602) into a dialkyl phosphonate (B1237965) upon reaction with an alkyl halide.[2][3] For benzyl halides, the reaction proceeds through a well-established two-step mechanism.[1]

Step 1: Nucleophilic Attack and Phosphonium (B103445) Salt Formation

The reaction initiates with the nucleophilic attack of the trivalent phosphorus atom of the trialkyl phosphite on the electrophilic benzylic carbon of the benzyl halide.[3][4] This is a classic S(_N)2 reaction, resulting in the displacement of the halide ion and the formation of a quaternary phosphonium salt intermediate.[3][5]

Step 2: Dealkylation of the Phosphonium Intermediate

The displaced halide ion then acts as a nucleophile, attacking one of the alkyl groups on the phosphonium intermediate in a second S(_N)2 reaction.[3][4] This results in the dealkylation of the intermediate, yielding the final pentavalent dialkyl benzylphosphonate and an alkyl halide byproduct.[3]

The overall reactivity of the benzyl halide is a critical factor, following the general order: Benzyl Iodide > Benzyl Bromide > Benzyl Chloride.[1][6] Primary alkyl halides, including benzyl halides, generally provide good yields.[6][7]

Caption: General mechanism of the Michaelis-Arbuzov reaction.

Quantitative Data Summary

The efficiency of the Michaelis-Arbuzov reaction with benzyl halides is influenced by various parameters, including temperature, reaction time, and the use of catalysts.

| Benzyl Halide | Phosphite | Conditions | Reaction Time | Yield | Reference |

| Benzyl Bromide | Triethyl phosphite | Neat, 150-160°C | 2-4 hours | Good | [7] |

| Benzyl Bromide | Triethyl phosphite | ZnBr₂ (0.2 eq), CH₂Cl₂, RT | 1 hour | Good | [1][6] |

| Benzyl Chloride | Diethyl phosphite | KI/K₂CO₃, PEG-400, RT | 6 hours | Good to Excellent | [8] |

| Substituted Benzyl Halides | Dialkyl phosphites | KI/K₂CO₃, PEG-400, RT | 6 hours | Good to Excellent | [8][9] |

Experimental Protocols

Detailed methodologies for both classical thermal and modern catalyzed Michaelis-Arbuzov reactions are presented below.

Protocol 1: Classical Thermal Synthesis of Diethyl Benzylphosphonate

This protocol outlines the traditional, uncatalyzed synthesis of diethyl benzylphosphonate from benzyl bromide and triethyl phosphite.[6][7]

Materials:

-

Benzyl bromide (1 equivalent)

-

Triethyl phosphite (1.2 equivalents)

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide and triethyl phosphite.[7]

-

Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.[7]

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[7]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, diethyl benzylphosphonate, can be purified by distillation under reduced pressure to remove the ethyl bromide byproduct and any unreacted starting materials.[6]

Caption: Workflow for classical Michaelis-Arbuzov reaction.

Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate

This protocol describes a milder, catalyzed version of the reaction using a Lewis acid, which allows the reaction to proceed at room temperature.[6]

Materials:

-

Benzyl bromide (1 mmol)

-

Triethyl phosphite (1.2 mmol)

-

Zinc bromide (ZnBr₂) (0.2 mmol)

-

Dichloromethane (CH₂Cl₂) (5 mL)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve benzyl bromide in dichloromethane.[1]

-

Add triethyl phosphite to the solution.[1]

-

Add zinc bromide to the reaction mixture at room temperature.[1][6]

-

Stir the mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[1][6]

-

Upon completion, quench the reaction with the addition of water.[6]

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford pure diethyl benzylphosphonate.[1]

Caption: Workflow for Lewis acid-catalyzed Michaelis-Arbuzov reaction.

Factors Influencing the Reaction

Several factors can influence the outcome of the Michaelis-Arbuzov reaction for benzyl halides:

-

Nature of the Halide: As mentioned, the reactivity order is I > Br > Cl.[1][6]

-

Structure of the Phosphite: Electron-donating groups on the phosphite increase its nucleophilicity and accelerate the reaction rate, while electron-withdrawing groups have the opposite effect.[1]

-

Steric Hindrance: Significant steric hindrance on either the benzyl halide or the phosphite can slow down the S(_N)2 reactions.[6]

-

Temperature: Classical reactions require high temperatures (120-160°C) to proceed.[6] However, excessively high temperatures can lead to side reactions.

-

Catalysts: The use of Lewis acids like ZnBr₂ can significantly increase the reaction rate and allow for much milder reaction conditions, often at room temperature.[6][10]

Conclusion

The Michaelis-Arbuzov reaction remains a highly reliable and versatile method for the synthesis of benzylphosphonates. Understanding the core mechanism and the influence of various reaction parameters is crucial for optimizing reaction conditions and achieving high yields. The development of catalyzed procedures has further enhanced the utility of this reaction, making it more accessible and efficient for applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. grokipedia.com [grokipedia.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 9. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Theoretical Underpinnings of Phosphonate Carbanion Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the theoretical and practical aspects of phosphonate (B1237965) carbanion reactivity, a cornerstone of modern synthetic organic chemistry. Phosphonate-stabilized carbanions are indispensable nucleophiles for the formation of carbon-carbon bonds, most notably in the synthesis of alkenes. Understanding the theoretical principles governing their stability and reactivity is paramount for controlling reaction outcomes and designing novel synthetic strategies, particularly in the realm of drug discovery and development where the precise construction of complex molecules is essential.

Formation and Stability of Phosphonate Carbanions

Phosphonate carbanions are typically generated by the deprotonation of an α-carbon to the phosphonate group using a suitable base. The remarkable stability of these carbanions, which allows for their widespread use, is a direct consequence of the electronic properties of the phosphonate moiety.

Theoretical Perspective: The stability of the phosphonate carbanion arises from the delocalization of the negative charge onto the phosphoryl group (P=O). This charge delocalization occurs through a pπ-dπ interaction, where the lone pair of the carbanion interacts with the vacant d-orbitals of the phosphorus atom. Furthermore, the strong electron-withdrawing inductive effect of the phosphonate group significantly contributes to the stabilization of the adjacent negative charge. Computational studies have corroborated these concepts, illustrating the distribution of electron density and the planarity of the carbanionic center, which is indicative of sp2-hybridization and resonance stabilization.

The acidity of the α-proton, and thus the ease of carbanion formation, is highly dependent on the nature of the substituents on both the α-carbon and the phosphorus atom. Electron-withdrawing groups on the α-carbon (e.g., ester, ketone, nitrile) significantly increase the acidity of the proton, facilitating carbanion formation with weaker bases.

Quantitative Data on Acidity

The acidity of phosphonates is a critical parameter in planning synthetic transformations. The pKa values provide a quantitative measure of the ease of carbanion formation. Below is a compilation of pKa values for various phosphonates in dimethyl sulfoxide (B87167) (DMSO), a common solvent for these reactions.

| Phosphonate Derivative | Substituent (R) on α-Carbon | pKa in DMSO |

| Diethyl phosphonoacetate | -COOEt | 18.6 |

| Diethyl cyanomethylphosphonate | -CN | 16.4 |

| Diethyl (phenylsulfonyl)methylphosphonate | -SO₂Ph | 13.1 |

| Diethyl (phenylthio)methylphosphonate | -SPh | 20.8 |

| Diethyl benzylphosphonate | -Ph | 27.6 |

| Trimethyl phosphonoacetate | -COOMe | - |

| Bis(2,2,2-trifluoroethyl) phosphonoacetate | -COOEt | Lower than diethyl phosphonoacetate |

Note: The pKa values are approximate and can vary with experimental conditions. A lower pKa value indicates a more acidic proton and easier carbanion formation.

Reactivity of Phosphonate Carbanions

Phosphonate carbanions are versatile nucleophiles that participate in a variety of carbon-carbon bond-forming reactions. Their reactivity is dominated by the celebrated Horner-Wadsworth-Emmons (HWE) reaction, but also includes important transformations such as alkylations, acylations, and Michael additions.

The Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. It offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions, and the straightforward removal of the water-soluble phosphate (B84403) byproduct.[1]

Reaction Mechanism: The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the carbonyl carbon, forming a diastereomeric mixture of β-alkoxyphosphonate intermediates (betaines). These intermediates then undergo cyclization to form unstable four-membered oxaphosphetane rings, which subsequently collapse in a syn-elimination to yield the alkene and a phosphate salt.[2] The stereochemical outcome of the reaction, which is a key feature, is determined by the relative rates of formation and decomposition of the diastereomeric intermediates.

Caption: General mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.

Stereoselectivity: The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene. This is because the formation of the betaine and oxaphosphetane intermediates is often reversible, allowing for equilibration to the more stable anti-betaine, which leads to the (E)-alkene.

However, the stereochemical outcome can be shifted towards the (Z)-alkene under specific conditions, most notably in the Still-Gennari modification . This variation employs phosphonates with electron-withdrawing groups on the phosphorus (e.g., bis(2,2,2-trifluoroethyl) esters) and is performed at low temperatures with strong, non-coordinating bases (e.g., KHMDS with 18-crown-6). These conditions accelerate the rate of elimination from the initially formed syn-betaine, preventing equilibration and leading to the kinetic (Z)-alkene product.

Caption: Factors influencing E/Z stereoselectivity in the HWE reaction.

Alkylation and Acylation

Phosphonate carbanions can be readily alkylated and acylated, providing access to a wide range of substituted phosphonates which are valuable precursors for more complex molecules.

Alkylation: The reaction of a phosphonate carbanion with an alkyl halide results in the formation of a new carbon-carbon bond at the α-position. This reaction is a straightforward SN2 process and is generally efficient with primary and secondary alkyl halides.

Acylation: Acylation of phosphonate carbanions can be achieved using various acylating agents such as acyl chlorides or anhydrides. This reaction typically yields β-ketophosphonates, which are important intermediates in the synthesis of various heterocyclic compounds and natural products. The C-acylation is generally favored over O-acylation, especially with stabilized phosphonate carbanions.

Michael Addition

Phosphonate carbanions can act as nucleophiles in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is a powerful tool for the construction of carbon-carbon bonds and the synthesis of functionalized phosphonates. The regioselectivity of the addition (1,2- vs. 1,4-addition) can be influenced by the reaction conditions and the nature of the substrates.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving the synthesis and reaction of phosphonate carbanions.

Synthesis of a Phosphonate Ester via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is the most common method for the synthesis of phosphonates. It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.

Protocol: Synthesis of Diethyl Benzylphosphonate

-

Materials: Benzyl (B1604629) bromide, triethyl phosphite.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).

-

Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is obtained as a colorless oil.

-

Standard Horner-Wadsworth-Emmons Reaction ((E)-Selective)

This protocol describes a typical HWE reaction that favors the formation of the (E)-alkene.

Protocol: Synthesis of (E)-Ethyl Cinnamate

-

Materials: Triethyl phosphonoacetate, sodium hydride (60% dispersion in mineral oil), benzaldehyde (B42025), anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add triethyl phosphonoacetate (1.0 equivalent) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

-

Cool the resulting solution of the phosphonate carbanion to 0 °C and add benzaldehyde (1.0 equivalent) dropwise.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (E)-ethyl cinnamate.

-

Still-Gennari Modification of the HWE Reaction ((Z)-Selective)

This protocol outlines the Still-Gennari conditions for the (Z)-selective olefination.

Protocol: Synthesis of (Z)-Methyl p-Methylcinnamate

-

Materials: p-Tolualdehyde, bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, potassium bis(trimethylsilyl)amide (KHMDS), 18-crown-6 (B118740), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 equivalents) and 18-crown-6 (3.0 equivalents) in dry THF at -78 °C under a nitrogen atmosphere, add p-tolualdehyde (1.0 equivalent).

-

To this mixture, add a solution of KHMDS (2.1 equivalents) in THF dropwise.

-

Stir the mixture for 2 hours at -78 °C, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with 2 M HCl (aq.), saturated NaHCO₃ (aq.), and brine, then dry over sodium sulfate and filter.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the product with high (Z)-selectivity.[3]

-

Conclusion and Future Outlook

The theoretical understanding of phosphonate carbanion reactivity has been instrumental in the development of highly selective and efficient synthetic methods. The ability to predict and control the outcomes of reactions involving these intermediates is of immense value to the chemical and pharmaceutical industries. Future research in this area will likely focus on the development of new phosphonate reagents with tailored electronic and steric properties to achieve even greater levels of stereocontrol and to expand the scope of their reactivity. Furthermore, the application of computational chemistry will continue to provide deeper insights into reaction mechanisms, enabling the rational design of novel catalytic systems for asymmetric transformations involving phosphonate carbanions. This ongoing research will undoubtedly lead to more sustainable and efficient syntheses of complex molecules with significant biological and material applications.

References

The Genesis of a Versatile Reagent: Discovery and First Synthesis of Diethyl 4-methylbenzylphosphonate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-methylbenzylphosphonate, a key organophosphorus intermediate, has found extensive application in organic synthesis, particularly in the Horner-Wadsworth-Emmons olefination reaction for the stereoselective formation of alkenes. Its discovery and synthesis are rooted in the foundational work on carbon-phosphorus bond formation, most notably through the Michaelis-Arbuzov reaction. This technical guide provides a comprehensive overview of the seminal synthesis of this compound, detailing the experimental protocols, quantitative data, and the logical workflow of its preparation. While a singular, definitive publication detailing its absolute "first" synthesis is not readily apparent in early literature, its preparation is a classic example of the well-established Michaelis-Arbuzov reaction, a method dating back to the late 19th and early 20th centuries. This guide will, therefore, focus on this archetypal and historically significant synthetic route.

Core Synthesis: The Michaelis-Arbuzov Reaction

The synthesis of this compound is most classically achieved via the Michaelis-Arbuzov reaction. This powerful and versatile method for forming a carbon-phosphorus bond involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. In the case of this compound, triethyl phosphite serves as the phosphorus source, and 4-methylbenzyl halide (typically the bromide or chloride) is the electrophilic partner.

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: The phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-methylbenzyl halide. This results in the formation of a quasi-phosphonium salt intermediate.

-

Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the ethyl groups on the phosphonium (B103445) salt in a second SN2 reaction. This results in the formation of the final this compound and a volatile ethyl halide byproduct.

The overall transformation is thermodynamically favorable due to the formation of a stable pentavalent phosphorus-oxygen double bond.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 3762-25-2 |

| Molecular Formula | C₁₂H₁₉O₃P |

| Molecular Weight | 242.25 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 110 °C @ 0.2 mmHg |

| Density | 1.07 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.497 |

Table 2: Spectroscopic Data (Predicted and Reference-Based)

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | Predicted: δ ~1.2 (t, 6H, P(OCH₂CH₃ )₂), ~2.3 (s, 3H, Ar-CH₃ ), ~3.1 (d, 2H, J(P,H) ≈ 22 Hz, Ar-CH₂ -P), ~4.0 (quintet, 4H, P(OCH₂ CH₃)₂), ~7.1 (m, 4H, Ar-H ) |

| ¹³C NMR (CDCl₃) | Predicted: δ ~16 (d, J(P,C) ≈ 6 Hz), ~21, ~33 (d, J(P,C) ≈ 139 Hz), ~62 (d, J(P,C) ≈ 7 Hz), ~129 (d, J(P,C) ≈ 6 Hz), ~130 (d, J(P,C) ≈ 3 Hz), ~132 (d, J(P,C) ≈ 9 Hz), ~136 (d, J(P,C) ≈ 4 Hz) |

| ³¹P NMR (CDCl₃) | Predicted: δ ~25-30 ppm |

| IR (Neat) | ν (cm⁻¹): ~2980 (C-H), ~1240 (P=O), ~1020 (P-O-C) |

Note: NMR data are predicted based on the known spectra of Diethyl benzylphosphonate and other substituted analogues. Actual experimental values may vary slightly.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via the Michaelis-Arbuzov reaction.

Materials:

-

4-Methylbenzyl bromide (1.0 eq)

-

Triethyl phosphite (1.2 eq)

-

Anhydrous Toluene (optional, as solvent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 4-methylbenzyl bromide.

-

Addition of Reagent: Triethyl phosphite is added to the flask. The reaction can be performed neat or in a high-boiling inert solvent such as toluene.

-

Heating: The reaction mixture is heated to reflux (typically 150-160 °C if neat) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The progress of the reaction is monitored by the evolution of ethyl bromide gas, which can be collected in a cold trap. Alternatively, the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature.

-

Purification: The crude product is purified by vacuum distillation to remove any unreacted starting materials and the ethyl bromide byproduct. This compound is obtained as a colorless oil.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Caption: Key chemical relationships in the Michaelis-Arbuzov synthesis.

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing Diethyl 4-Methylbenzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the stereoselective formation of alkenes.[1][2] This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone, typically yielding the thermodynamically more stable (E)-alkene with high selectivity.[2][3] The HWE reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and a simpler workup procedure due to the water-soluble nature of the phosphate (B84403) byproduct.[1][4]